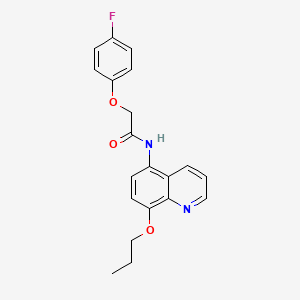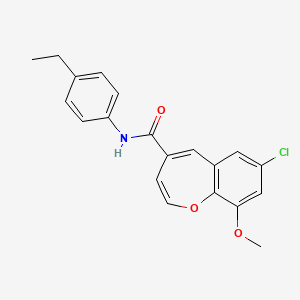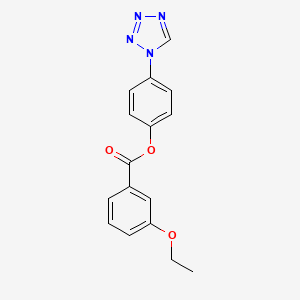![molecular formula C22H24N4O3S B11326681 4-{4-cyano-5-[(1-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11326681.png)
4-{4-cyano-5-[(1-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, an oxazole ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile to form the oxazole ring.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored as a lead compound in drug discovery programs for the development of new medications.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, affecting various cellular pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound also contains a cyano group and is used in polymerization reactions.
Indole Derivatives: These compounds have diverse biological activities and are used in medicinal chemistry for their therapeutic potential.
Cyanoacetamide Derivatives: These compounds are important precursors for heterocyclic synthesis and have various biological activities.
The uniqueness of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H24N4O3S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
4-[4-cyano-5-(1-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-13-11-18(12-14-19)21-25-20(15-23)22(29-21)24-16(3)17-9-7-6-8-10-17/h6-14,16,24H,4-5H2,1-3H3 |
InChI-Schlüssel |
GXLAANVODDHDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326605.png)

![2-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11326615.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326623.png)
![7-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326628.png)
![(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11326637.png)

![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11326653.png)


![1-(3,4-dichlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326672.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11326688.png)
![Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B11326700.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11326704.png)
